molecular formula C17H20F3N3O2 B2736842 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034528-86-2

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2736842
CAS No.: 2034528-86-2
M. Wt: 355.361
InChI Key: VQLNMGPZXYSTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic chemical compound featuring a benzoyl-substituted azetidine core linked to a piperidine-4-carboxamide group. The presence of the azetidine ring, a four-membered nitrogen heterocycle, is a structural motif of significant interest in medicinal chemistry due to its utility as a conformational constraint and as a key component in bioactive molecules . Similarly, the piperidine carboxamide moiety is a common pharmacophore found in compounds targeting a range of biological processes. This specific molecular architecture, which incorporates a trifluoromethyl group known to enhance metabolic stability and membrane permeability, makes this compound a valuable intermediate for chemical biology and drug discovery research. It may be of particular utility for scientists investigating novel modulators of enzymatic activity or cellular signaling pathways, serving as a key synthetic precursor or a building block for the development of potential therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-9-12(10-23)22-7-5-11(6-8-22)15(21)24/h1-4,11-12H,5-10H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNMGPZXYSTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Azetidine Ring:

    • Starting with a suitable precursor, such as 2-(trifluoromethyl)benzoyl chloride, the azetidine ring can be formed through a cyclization reaction. This step often requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
  • Attachment of the Piperidine Ring:

    • The azetidine intermediate is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions, where the azetidine nitrogen attacks the carbonyl carbon of the piperidine derivative.
  • Final Coupling:

    • The final step involves coupling the azetidine-piperidine intermediate with a carboxamide group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving trifluoromethylated compounds.

    Material Science: The compound’s stability and reactivity make it useful in developing new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.

    Pathways Involved: The compound could interfere with metabolic pathways by mimicking natural substrates or binding to active sites of enzymes, thereby blocking their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Weight Key Substituents logP/logD Hydrogen Bond Donors/Acceptors Key Features Reference
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (Target) ~383.3* Trifluoromethylbenzoyl, azetidine-piperidine backbone Not reported 2 donors, 6 acceptors* Combines rigidity (azetidine) with flexibility (piperidine); CF₃ enhances lipophilicity.
1-[3-(azepane-1-sulfonyl)benzoyl]piperidine-4-carboxamide (Y300-1540) 393.5 Azepane-sulfonyl, benzoyl logP: 1.07 2 donors, 9 acceptors Sulfonyl group increases polarity; higher hydrogen bond acceptors may improve solubility.
1-(3-{(1E)-2-cyano-3-[(1,1-dioxidotetrahydro-3-thienyl)amino]-3-oxo-1-propen-1-yl}-4-oxo... ~500.5* Cyano, thienyl, pyrido[1,2-a]pyrimidin-4-one Not reported 3 donors, 12 acceptors* Extended π-system (pyrido-pyrimidine) may enhance target binding via π-π interactions.
2-(1-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile ~465.3* Fluoro-CF₃ isonicotinoyl, acetonitrile Not reported 1 donor, 9 acceptors* Nitrile group introduces electron-withdrawing effects; fluorination may boost bioavailability.
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid 274.36 Benzyl, carboxylic acid Not reported 2 donors, 4 acceptors Carboxylic acid replaces carboxamide, altering ionization and pharmacokinetics.

Key Findings:

Backbone Flexibility vs. In contrast, Y300-1540 () replaces the CF₃ group with a sulfonyl-azepane, increasing polarity (logP = 1.07) and hydrogen bond acceptors (9 vs. 6), which could enhance aqueous solubility but reduce membrane permeability .

Electron-Withdrawing Groups: The trifluoromethyl group in the target compound contributes to lipophilicity and metabolic stability. Analogous compounds with nitrile () or cyano groups () introduce additional electron-withdrawing effects, which may modulate reactivity in covalent inhibitor designs .

Heterocyclic Modifications: Compounds with pyrido-pyrimidinone () or isonicotinoyl () substituents exhibit extended aromatic systems, favoring interactions with hydrophobic enzyme pockets. For example, the pyrido-pyrimidinone derivative’s 12 hydrogen bond acceptors (vs.

Ionizable Groups :

  • Replacing the carboxamide with a carboxylic acid () alters ionization states under physiological conditions, likely affecting absorption and distribution. The carboxylic acid’s lower pKa (~4–5) compared to carboxamide (~0.5–1) could reduce passive diffusion across membranes .

Biological Activity

The compound 1-(1-(2-(trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a novel azetidine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of central nervous system disorders and various forms of cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An azetidine ring
  • A piperidine moiety
  • A trifluoromethylbenzoyl group

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in the regulation of intracellular signaling pathways. Inhibition of PDE10A can lead to increased levels of cyclic AMP and cyclic GMP, which are critical for various cellular functions, including neuronal signaling and proliferation in cancer cells .

Anticancer Properties

Studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:

  • Breast Cancer : It has shown IC50 values ranging from 19.9 to 75.3 µM against MDA-MB-231 and MCF-7 breast cancer cells.
  • Ovarian Cancer : The compound also displayed promising results against COV318 and OVCAR-3 cells, with IC50 values indicating effective inhibition of cell viability .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. By modulating PDE10A activity, it may enhance neurotrophic signaling pathways, which are crucial for neuronal survival and function .

Case Studies

Study Cell Line IC50 (µM) Effect
Study 1MDA-MB-23119.9Antiproliferative
Study 2MCF-775.3Antiproliferative
Study 3COV31831.5Antiproliferative
Study 4OVCAR-343.9Antiproliferative

Pharmacological Investigations

Further pharmacological studies have confirmed the reversible inhibition mechanism of the compound on PDE10A, suggesting a competitive inhibition profile. This was supported by Michaelis-Menten kinetics, indicating that the compound could effectively compete with natural substrates for binding at the enzyme's active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.